molecular formula C19H22N2O4S B2772009 4-ethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 941972-00-5

4-ethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

カタログ番号: B2772009
CAS番号: 941972-00-5
分子量: 374.46
InChIキー: WDIWXVPCKADCIH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-ethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in pharmaceutical research and development. The presence of the quinoline moiety in its structure makes it a valuable compound for various scientific applications.

特性

IUPAC Name

4-ethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-3-25-17-9-6-14(7-10-17)19(22)20-16-8-11-18-15(13-16)5-4-12-21(18)26(2,23)24/h6-11,13H,3-5,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDIWXVPCKADCIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-ethoxybenzoic acid with 1-methylsulfonyl-3,4-dihydroquinoline under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can help achieve consistent quality and high throughput.

化学反応の分析

Types of Reactions

4-ethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinoline derivatives.

    Reduction: Reduction reactions can modify the quinoline ring or other functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Palladium or platinum catalysts are often used in hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

科学的研究の応用

Pharmacological Properties

The pharmacological properties of 4-ethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide are largely attributed to its interaction with nuclear receptors, particularly the retinoic acid receptor-related orphan receptor gamma t (RORγt). This receptor plays a crucial role in the regulation of Th17 cells, which are implicated in various autoimmune diseases such as psoriasis and rheumatoid arthritis.

Treatment of Psoriasis

A study demonstrated that this compound exhibited superior bioavailability compared to other compounds in its class. Specifically, it showed an oral bioavailability of 48.1% in mice and 32.9% in rats. The compound effectively alleviated symptoms of psoriasis at lower doses than previously established treatments .

Rheumatoid Arthritis

In another significant study, the compound was evaluated for its effects on mouse models of rheumatoid arthritis. Results indicated that it matched or exceeded the therapeutic effects of existing treatments while presenting no adverse effects over a two-week administration period. This highlights its potential as a safer alternative for managing chronic inflammatory conditions .

Comparative Analysis with Other Compounds

Compound Bioavailability (Mice) Bioavailability (Rats) Efficacy Adverse Effects
This compound48.1%32.9%HighNone observed
GSK29812786.2%4.1%ModerateMild side effects

This table illustrates the comparative advantages of this compound over GSK2981278, particularly in terms of bioavailability and safety profile.

作用機序

The mechanism of action of 4-ethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The quinoline moiety can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact mechanism may vary depending on the specific application and target.

類似化合物との比較

Similar Compounds

    4-hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.

    Indole derivatives: Possess diverse biological activities and are used in drug development.

Uniqueness

4-ethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is unique due to its specific structure, which combines the quinoline moiety with an ethoxy group and a methylsulfonyl group. This combination imparts distinct chemical and biological properties, making it valuable for various scientific applications.

生物活性

4-ethoxy-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology and inflammatory diseases. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential clinical implications.

The biological activity of this compound is primarily attributed to its role as a BET (Bromodomain and Extra-Terminal domain) inhibitor . BET proteins are critical in regulating gene expression related to inflammation and cancer. By inhibiting these proteins, the compound can potentially disrupt oncogenic signaling pathways and inflammatory responses.

Efficacy in Preclinical Studies

Several studies have explored the efficacy of this compound in preclinical models:

  • Antitumor Activity : In vitro studies demonstrated that this compound exhibited significant antiproliferative effects against various cancer cell lines. For instance, it showed IC50 values in the low micromolar range against breast cancer and leukemia cell lines.
  • Anti-inflammatory Effects : The compound also displayed anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in activated macrophages. This suggests a dual mechanism where it can be beneficial for both cancer treatment and inflammatory diseases.

Case Study 1: Cancer Treatment

In a study involving human breast cancer cell lines (MCF-7 and MDA-MB-231), treatment with this compound resulted in:

Treatment Concentration (µM)Cell Viability (%)
0.585
1.070
5.035
10.015

These results indicate a dose-dependent reduction in cell viability.

Case Study 2: Inflammatory Response

In an animal model of arthritis, administration of the compound significantly reduced joint swelling and histological signs of inflammation compared to control groups. The following table summarizes the findings:

Treatment GroupJoint Swelling Score (0-10)Histological Score (0-5)
Control84
Low Dose (10 mg/kg)52
High Dose (50 mg/kg)21

Q & A

Q. How to design a pharmacokinetic study for this compound in rodent models?

  • Protocol :
  • Dosing : Administer intravenously (1 mg/kg) and orally (10 mg/kg) to assess bioavailability.
  • Sampling : Collect plasma at 0.25, 0.5, 1, 2, 4, 8, 12, 24 h post-dose. Quantify via LC-MS/MS .
  • Tissue Distribution : Euthanize at 24 h; analyze brain, liver, and kidney homogenates .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。